Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane
Description
Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane is a silicon-based organofunctional compound characterized by a central silicon atom bonded to:
- One methyl group (–CH₃),
- One ethenyl (vinyl) group (CH₂=CH–),
- Two oxan-2-yl (tetrahydrofuran-2-yl) oxy groups (C₄H₇O–).
This structure combines hydrolytically stable tetrahydrofuran-derived ether linkages with reactive vinyl and methyl substituents.
Properties
CAS No. |
544715-96-0 |
|---|---|
Molecular Formula |
C13H24O4Si |
Molecular Weight |
272.41 g/mol |
IUPAC Name |
ethenyl-methyl-bis(oxan-2-yloxy)silane |
InChI |
InChI=1S/C13H24O4Si/c1-3-18(2,16-12-8-4-6-10-14-12)17-13-9-5-7-11-15-13/h3,12-13H,1,4-11H2,2H3 |
InChI Key |
MBOWTOWOMCMDEW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=C)(OC1CCCCO1)OC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(methyl)bis[(oxan-2-yl)oxy]silane typically involves the reaction of ethenylmethylsilane with oxan-2-ol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Ethenylmethylsilane} + 2 \text{Oxan-2-ol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidation products.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The oxan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl(methyl)bis[(oxan-2-yl)oxy]silane.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of ethenyl(methyl)bis[(oxan-2-yl)oxy]silane involves its ability to form strong bonds with various substrates. The ethenyl group allows for polymerization reactions, while the oxan-2-yloxy groups provide stability and reactivity. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable complexes.
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
Structural and Functional Group Analysis
The table below compares Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane with structurally related silanes:
Key Observations:
- Reactivity: The vinyl group in this compound facilitates radical polymerization, similar to methyl(vinyl)silanediylbis(oxy) monomers used in hyperbranched polymers . In contrast, Ethoxymethylbis((1-methylvinyl)oxy)silane’s isopropenyl groups may exhibit slower polymerization due to steric hindrance .
- Solubility : Oxan-2-yl oxy groups impart higher polarity compared to geranyl or trimethylsilyl substituents, making the compound soluble in polar aprotic solvents (e.g., THF, DMF).
- Stability : Ethoxy and methoxymethyl groups (e.g., in ) enhance hydrolytic stability compared to tetrahydrofuran-derived oxy groups, which may undergo acid-catalyzed ring-opening.
Physicochemical Properties
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